5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one
Overview
Description
The compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one” is a chemical compound with a molecular weight of 307.38 . It is stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of heterocycle-incorporated azo dye derivatives has been explored, which involves the incorporation of the heterocyclic moiety into the azo dye scaffold . Another study reported the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been reported .Scientific Research Applications
Potential in Anticancer Therapy
5-Amino-4-(1,3-Benzothiazol-2-yl)-1-Propyl-1,2-Dihydro-3H-Pyrrol-3-one and its derivatives have been extensively studied for their potential in anticancer therapy. Gryshchenko et al. (2016) demonstrated the inhibition of Fibroblast growth factor receptor 1 (FGFR1), a key player in tumorigenesis, by a derivative of this compound. The compound showed promise as an FGFR1 inhibitor with significant antiproliferative activity against the KG1 myeloma cell line, indicating its potential in cancer therapy Gryshchenko et al., 2016.
Antimicrobial Properties
The antimicrobial properties of compounds related to this compound have been documented in various studies. Sareen et al. (2010) synthesized a series of novel halogenated hydrazono pyrazol-3-one compounds and evaluated their antimicrobial activity. The structural presence of thiazole and pyrazole rings, similar to the structure of our compound of interest, was noted to enhance their biological activity, particularly against fungi like Alternaria burnsii and Macrophomina phaseolina Sareen et al., 2010. Additionally, Sharma et al. (2012) designed and synthesized derivatives of this compound class as potent antibacterial agents, further indicating its potential in antimicrobial applications Sharma et al., 2012.
Potential in Treating Digestive System Disorders
Kuznietsova et al. (2015) investigated the effects of a derivative of this compound on the digestive system in a rat model of colon cancer. The study found that the derivative exhibited antiproliferative activities and had a comparable effect to 5-Fluorouracil against colon cancer, with less damaging effects on tissues beyond cancerous areas. This suggests the compound's potential in contributing to the morphological and functional recovery of gut organs Kuznietsova et al., 2015.
Future Directions
Mechanism of Action
Mode of Action
Compounds with similar structures, such as azo dye derivatives incorporating heterocyclic scaffolds, have been shown to exhibit various biological and pharmacological applications . These include anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
Biochemical Pathways
Based on the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that multiple biochemical pathways might be affected. These could potentially include pathways related to inflammation, cancer progression, bacterial and viral infections, and pain perception .
Result of Action
Based on the biological activities of similar compounds , it can be inferred that the compound might have potential therapeutic effects in various disease conditions, including fungal and bacterial infections, tuberculosis, viral diseases, inflammation, cancer, and pain .
Biochemical Analysis
Biochemical Properties
5-Amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, it can bind to DNA, affecting gene expression and cellular replication . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, the compound can induce cell cycle arrest or promote programmed cell death in cancerous cells. Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and DNA, altering their activity. For example, its binding to kinases can inhibit their catalytic activity, preventing the phosphorylation of downstream targets . This inhibition can disrupt signaling cascades essential for cell survival and proliferation. Additionally, the compound can intercalate into DNA, causing structural changes that affect transcription and replication processes .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-propyl-2H-pyrrol-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-7-17-8-10(18)12(13(17)15)14-16-9-5-3-4-6-11(9)19-14/h3-6,15,18H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPIDARBGPGLKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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